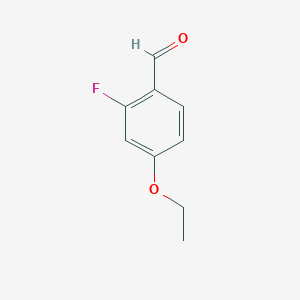

4-Ethoxy-2-fluorobenzaldehyde

描述

Significance of Substituted Benzaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are a class of organic compounds that serve as fundamental building blocks in a multitude of chemical transformations. Their aldehyde functional group is highly versatile, participating in reactions to form alcohols, carboxylic acids, and carbon-carbon bonds. chemicalbook.com In medicinal chemistry, these compounds are crucial for synthesizing more complex molecular architectures, such as Schiff bases, hydrazones, and various heterocyclic systems, which are present in many therapeutic agents. chemicalbook.compatsnap.com The nature, number, and position of substituents on the aromatic ring critically influence the biological activity of the resulting molecules. chemicalbook.com Substituted aromatic aldehydes are integral to the synthesis of chalcones, oxazolones, and for modifying thiazolidinediones, highlighting their wide-ranging utility in the development of new pharmaceuticals. vulcanchem.com They have been instrumental in creating compounds designed to modulate hemoglobin's oxygen affinity and are investigated for their potential in treating disorders that benefit from increased tissue oxygenation. google.comontosight.ai

Role of Fluorine Substitution in Modulating Chemical Reactivity and Biological Activity

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's high electronegativity can profoundly alter a molecule's electronic properties, affecting its pKa, dipole moment, and chemical reactivity. uni.lu This modification can lead to improved metabolic stability, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation. smolecule.com

Furthermore, fluorine substitution can enhance a drug's binding affinity to its target protein and improve its membrane permeability, thereby increasing bioavailability. smolecule.com The strategic placement of fluorine can block metabolically vulnerable sites on a molecule, a technique that has proven successful in the development of numerous marketed drugs. smolecule.com The unique properties of fluorine make it a valuable tool for optimizing potency and pharmacokinetic parameters in drug design. nih.gov

Contextualizing 4-Ethoxy-2-fluorobenzaldehyde within Aromatic Aldehyde Chemistry

This compound is a substituted aromatic aldehyde that embodies the principles of strategic molecular design. Its structure incorporates an aldehyde group, a fluorine atom, and an ethoxy group on a benzene (B151609) ring. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.

The presence of the fluorine atom at the ortho position to the aldehyde and the ethoxy group at the para position creates a unique electronic and steric environment. This influences the reactivity of the aldehyde and the benzene ring, making it a versatile precursor for various chemical transformations. While extensive research on the direct biological activity of this compound is limited, its primary significance lies in its role as a key building block.

A notable application of this compound is in the multi-step synthesis of 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. In this synthesis, this compound serves as the starting point, undergoing a Grignard reaction followed by cyclization and salt formation. The resulting tetrahydropyridine (B1245486) derivative is of interest for its potential pharmacological activities. The ethoxy group in the final compound has been noted to enhance metabolic stability, while the fluorine atom can increase receptor binding affinity when compared to non-fluorinated analogs.

The synthesis of this compound itself is commonly achieved through a nucleophilic aromatic substitution reaction, where 2-fluoro-4-hydroxybenzaldehyde (B1296990) is treated with iodoethane (B44018) in the presence of a base like potassium carbonate. patsnap.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | nih.gov |

| Molecular Weight | 168.17 g/mol | |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Red solid (as per one synthesis) | patsnap.com |

Synthesis of this compound

| Reactants | Reagents | Conditions | Yield | Source |

|---|

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWUMBYLABWTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436147 | |

| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532965-74-5 | |

| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 4 Ethoxy 2 Fluorobenzaldehyde

Alkylation Reactions for Ethoxy Group Incorporation

The introduction of the ethoxy group is a critical step in the synthesis of 4-Ethoxy-2-fluorobenzaldehyde. This is most commonly achieved through the etherification of a hydroxyl-substituted precursor.

Etherification of 2-Fluoro-4-hydroxybenzaldehyde (B1296990) with Iodoethane (B44018)

The primary and most direct route to synthesizing this compound is through the Williamson ether synthesis. This method involves the reaction of 2-Fluoro-4-hydroxybenzaldehyde with an ethylating agent, such as iodoethane. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion that can then attack the electrophilic iodoethane.

A common procedure involves treating 2-Fluoro-4-hydroxybenzaldehyde with iodoethane and potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com The potassium carbonate acts as the base to facilitate the formation of the phenoxide intermediate.

Optimization of Reaction Conditions and Yield

The efficiency of the etherification reaction is highly dependent on the chosen conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. In a documented synthesis, a mixture of 2-Fluoro-4-hydroxybenzaldehyde, an excess of potassium carbonate, and iodoethane in DMF is stirred at an elevated temperature to achieve a high yield. chemicalbook.com

One specific example details stirring the reaction mixture at 60 °C for 10 hours. chemicalbook.com Following the reaction, a standard workup procedure involving extraction with an organic solvent (like ethyl acetate) and washing with aqueous solutions is performed to isolate the product. This particular set of conditions has been reported to produce this compound in an 83% yield. chemicalbook.com The synthesis of the isomeric 4-ethoxy-3-fluorobenzaldehyde (B1592500) is achieved under similar conditions, using 3-fluoro-4-hydroxybenzaldehyde (B106929) as the starting material with potassium carbonate and ethyl iodide in DMF, demonstrating the robustness of this methodology. chemicalbook.com

| Parameter | Condition |

| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde |

| Reagents | Iodoethane, Potassium Carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | 10 hours |

| Reported Yield | 83% |

This table presents a set of reported conditions for the etherification of 2-Fluoro-4-hydroxybenzaldehyde. chemicalbook.com

Carbonyl Group Introduction and Modification

The introduction of the aldehyde (carbonyl) group onto the fluorinated aromatic ring is another fundamental aspect of synthesizing the target compound's precursors.

Formylation Strategies in Related Fluorobenzaldehyde Synthesis

Formylation reactions are key to introducing the aldehyde functional group onto an aromatic ring. For fluorinated aromatics, several strategies exist.

One approach is the direct formylation of a fluorinated benzene (B151609) derivative. For instance, fluorobenzene (B45895) can be formylated using dichloromethyl methyl ether in the presence of a Lewis acid like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄). jst.go.jpgoogle.com However, this method can lead to isomeric mixtures.

A more regioselective method involves a multi-step sequence starting from a substituted phenol. For example, the precursor 2-Fluoro-4-hydroxybenzaldehyde can be synthesized from 3-fluorophenol. google.com This process involves first protecting the hydroxyl group (e.g., as an isopropyl ether), followed by ortho-bromination. A subsequent Grignard reagent exchange and reaction with a formylating agent like DMF introduces the aldehyde group. The final step is the deprotection of the hydroxyl group to yield the desired precursor. google.com

| Step | Description | Reagents |

| 1 | Protection of Hydroxyl Group | 3-Fluorophenol, Potassium Carbonate, 2-Bromopropane |

| 2 | Bromination | 1-Fluoro-3-isopropoxybenzene, Brominating agent |

| 3 | Formylation (via Grignard) | 1-Bromo-2-fluoro-4-isopropoxybenzene, Mg, DMF |

| 4 | Deprotection | Removal of isopropyl protecting group |

This table outlines a multi-step synthesis pathway for the precursor 2-Fluoro-4-hydroxybenzaldehyde. google.com

Condensation Reactions for Functional Group Transformation

Once the benzaldehyde (B42025) is formed, its carbonyl group can undergo various condensation reactions to create more complex molecules. The aldol (B89426) and Knoevenagel condensations are classic examples of such transformations. magritek.commdpi.com In these reactions, the aldehyde reacts with a nucleophile, often an enolate generated from another carbonyl compound or a compound with an active methylene (B1212753) group.

For example, a related compound, 4-fluorobenzaldehyde (B137897), can undergo a three-component condensation with β-ketonitriles and secondary cyclic amines. mdpi.com A plausible mechanism for this type of reaction involves an initial Knoevenagel condensation between the aldehyde and the β-ketonitrile. This is followed by a subsequent nucleophilic aromatic substitution, where the amine displaces the fluorine atom. mdpi.com These condensation reactions highlight the versatility of the aldehyde group for further molecular elaboration.

Advanced Synthetic Approaches Utilizing Transition Metal Catalysis

Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions, particularly for the formation of C-H and C-F bonds. nih.gov The development of methods for the direct functionalization of C-H bonds is a significant area of research, offering more efficient and atom-economical synthetic routes. nih.govbeilstein-journals.org

In the context of synthesizing fluorinated molecules, transition metals like palladium and copper are widely used. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for creating C-C and C-heteroatom bonds. While direct transition-metal-catalyzed synthesis of this compound is not prominently documented, the principles are applicable. For instance, palladium-catalyzed C-H activation could potentially be used to directly introduce a formyl group or other functionalities onto a pre-ethoxylated fluorobenzene ring. dntb.gov.ua These catalytic approaches represent the frontier of synthetic chemistry and offer potential future pathways for the synthesis of complex fluorinated aromatics. nih.govbeilstein-journals.org

Palladium-Catalyzed Chloroethoxylation in Precursor Synthesis

While direct palladium-catalyzed chloroethoxylation for the synthesis of this compound precursors is not extensively documented in dedicated studies of this specific molecule, the principles of this reaction offer a potential pathway. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. scispace.comrsc.org

A general approach involves the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst and a base. For a precursor to this compound, a plausible route could start with a di-halogenated benzene derivative. For instance, a palladium catalyst could facilitate the selective ethoxylation of a chloro-substituted fluorobenzaldehyde precursor.

A novel method for the 2-chloroethoxylation of aryl and heteroaryl chlorides has been developed using a sodium tetrakis-(2-chloroethoxy)-borate salt. scispace.comrsc.org This palladium-catalyzed reaction efficiently introduces a 2-chloroethoxy group, which can subsequently be converted to an ethoxy group. scispace.com This methodology is noted for its orthogonality to simple nucleophilic substitution. scispace.comrsc.org The general applicability of this method has been demonstrated through the synthesis of various aryl- and heteroaryl-alkyl ethers, including intermediates for marketed drug molecules. scispace.com

The reaction conditions for such palladium-catalyzed C-O bond formation typically involve bulky, dialkyl-biphenyl phosphine (B1218219) ligands which have been shown to be effective for the coupling process. scispace.com This approach could theoretically be adapted to synthesize a precursor to this compound, offering an alternative to traditional methods.

Stereoselective Synthesis of Enantiomeric Forms (if applicable)

The concept of stereoselective synthesis is crucial in modern organic chemistry, particularly for chiral molecules that can exist as different enantiomers. ethz.ch Enantioselective synthesis aims to produce a single enantiomer of a chiral product. ethz.ch However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), and therefore, it does not have enantiomeric forms. As a result, stereoselective synthesis is not applicable to the preparation of this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.net While specific green synthesis routes for this compound are not prominently featured in the literature, the principles of green chemistry can be applied to its conventional synthesis.

The primary synthesis of this compound involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with an ethylating agent like iodoethane, in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). chemicalbook.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-Fluoro-4-hydroxybenzaldehyde | Iodoethane, Potassium Carbonate | N,N-Dimethylformamide (DMF) | 60 °C, 10 hours | 83% chemicalbook.com |

To make this synthesis greener, several aspects could be considered:

Alternative Solvents: DMF is a useful solvent but has associated health and environmental concerns. Green chemistry encourages the use of safer solvents. Potential replacements could include bio-based solvents or performing the reaction under solvent-free conditions if feasible.

Alternative Ethylating Agents: While iodoethane is effective, alkyl halides can be hazardous. Diethyl sulfate (B86663) or diethyl carbonate could be explored as alternative, potentially less toxic, ethylating agents.

Energy Efficiency: The reaction is conducted at 60 °C. chemicalbook.com Investigating the use of microwave irradiation could potentially reduce reaction times and energy consumption, a key principle of green chemistry. nih.gov

Catalytic Approaches: Exploring catalytic methods, such as phase-transfer catalysis, could enhance the reaction rate and efficiency, potentially allowing for milder reaction conditions and reduced waste.

By systematically evaluating these aspects, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of 4-Ethoxy-2-fluorobenzaldehyde shows distinct signals for the aldehyde, aromatic, and ethoxy protons. A patent document provides experimental ¹H NMR data for this compound in deuterated methanol (B129727) (CD₃OD). chemicalbook.com

The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group, resulting in a singlet peak at approximately 10.09 ppm. chemicalbook.com

The aromatic region displays a complex pattern due to the specific substitution. The proton at the 6-position (H-6), which is ortho to the electron-withdrawing aldehyde group, is expected to be the most downfield of the aromatic protons, appearing as a multiplet (often a doublet of doublets) around 7.71 ppm. chemicalbook.com The protons at the 3 and 5-positions (H-3 and H-5) are influenced by both the fluorine and ethoxy groups and appear as a multiplet in the upfield region of the aromatic spectrum, around 6.78 ppm. chemicalbook.com

The ethoxy group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) at approximately 4.11 ppm and a triplet for the terminal methyl protons (-CH₃) at about 1.40 ppm. chemicalbook.com The splitting pattern (quartet and triplet) is a classic example of spin-spin coupling between adjacent, non-equivalent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) chemicalbook.com | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CHO | 9.9 - 10.3 | 10.09 | Singlet (s) | N/A |

| Ar-H6 | 7.6 - 7.8 | 7.76 - 7.67 | Multiplet (m) | ~8-9 (ortho), ~2-3 (meta) |

| Ar-H3, Ar-H5 | 6.7 - 6.9 | 6.83 - 6.74 | Multiplet (m) | ~8-12 (H-F coupling), ~8-9 (ortho H-H) |

| -OCH₂CH₃ | 4.0 - 4.2 | 4.11 | Quartet (q) | ~7.0 |

| -OCH₂CH₃ | 1.3 - 1.5 | 1.40 | Triplet (t) | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Fingerprinting

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the 185-195 ppm region. The aromatic carbons exhibit a wide range of chemical shifts due to the varied effects of the substituents. The carbon atom bonded to the fluorine (C-2) will show a large chemical shift and will be split into a doublet due to one-bond C-F coupling. The carbon attached to the ethoxy group (C-4) will be shifted downfield, while the carbon bearing the aldehyde group (C-1) will also be significantly downfield. The remaining aromatic carbons (C-3, C-5, C-6) will have shifts determined by the combined electronic effects of the substituents. The ethoxy group carbons will appear in the upfield region, with the methylene carbon (-OCH₂-) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| -CHO | 187 - 192 | Doublet (d) |

| C-4 | 164 - 168 | Singlet (s) or small Doublet (d) |

| C-2 | 162 - 166 | Doublet (d, large J) |

| C-6 | 128 - 132 | Doublet (d) |

| C-1 | 118 - 122 | Doublet (d) |

| C-5 | 110 - 114 | Singlet (s) |

| C-3 | 102 - 106 | Doublet (d) |

| -OCH₂CH₃ | 64 - 66 | Singlet (s) |

| -OCH₂CH₃ | 14 - 15 | Singlet (s) |

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Investigations

Oxygen-17 (¹⁷O) NMR is a specialized technique that directly probes the oxygen atoms in a molecule. However, its application is limited by the very low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus, which can lead to broad signals. rsc.org

For this compound, two distinct ¹⁷O signals would be expected. The carbonyl oxygen of the aldehyde group is highly deshielded and would appear significantly downfield, typically in the range of 550-600 ppm for substituted benzaldehydes. nih.gov The ether oxygen of the ethoxy group is much more shielded and would be expected to resonate at a much higher field, likely in the range of -50 to 50 ppm. Due to the challenges of ¹⁷O NMR, isotopic enrichment is often required to obtain high-quality spectra. rsc.org

Multidimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning signals and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the ethoxy group (-OCH₂- and -CH₃). It would also show correlations between adjacent aromatic protons, such as H-5 and H-6, helping to confirm their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum. For example, the proton signal at ~10.09 ppm would correlate with the carbon signal at ~190 ppm, confirming the aldehyde group. Similarly, the methylene proton quartet would correlate with the methylene carbon, and the aromatic proton signals would correlate with their respective carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). columbia.edu HMBC is crucial for piecing together the molecular framework. Key expected correlations would include the aldehyde proton showing a correlation to the C-1 and C-6 carbons. The methylene protons of the ethoxy group would show correlations to the C-4 carbon of the aromatic ring and the methyl carbon of the ethoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the aldehyde, ether, and fluoroaromatic moieties.

The most prominent peak is the strong carbonyl (C=O) stretch of the aldehyde, which is expected in the region of 1690-1710 cm⁻¹. The position of this band is influenced by conjugation with the aromatic ring. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ethoxy group will produce strong bands, typically in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. The C-F stretch gives a strong absorption, typically found in the 1200-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 2980 | Medium-Strong |

| C=O Stretch | Aldehyde | 1690 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-O Stretch (Asymmetric) | Ar-O-CH₂ | 1200 - 1300 | Strong |

| C-F Stretch | Ar-F | 1200 - 1250 | Strong |

| C-O Stretch (Symmetric) | Ar-O-CH₂ | 1000 - 1100 | Strong |

In-depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

While computational methods such as Density Functional Theory (DFT) are powerful tools for understanding the structural, electronic, and spectroscopic properties of molecules, their application to this compound has not been a subject of dedicated research publications. Consequently, specific data regarding its ground state geometry optimization, the selection of appropriate exchange-correlation functionals and basis sets, and the prediction of its spectroscopic parameters (NMR, IR, Raman, INS) through theoretical calculations are not documented.

Similarly, information on the conformational analysis and potential energy surfaces of this compound, which are crucial for understanding its flexibility and reactivity, is absent from the scientific literature. Furthermore, detailed molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's chemical reactivity and electronic transitions, has not been reported.

The lack of such fundamental theoretical studies limits a deeper understanding of the intrinsic properties of this compound from a computational perspective. Future research in this area would be valuable for complementing experimental findings and providing a more complete picture of this compound's chemical behavior.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2 Fluorobenzaldehyde

Molecular Orbital Analysis

Frontier Molecular Orbital Theory and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and prone to chemical reactions.

Table 1: Global Reactivity Descriptors from Frontier Molecular Orbital Energies

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. |

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be precisely determined through Density Functional Theory (DFT) calculations. researchgate.netbhu.ac.in

The aldehyde group, being electron-withdrawing, is the primary site for nucleophilic attack, a reactivity profile that would be reflected in the localization of the LUMO on the carbonyl carbon. The ethoxy and fluoro substituents modulate the electron density of the benzene (B151609) ring and, consequently, the energy levels of the frontier orbitals.

Intermolecular Interactions and Solid-State Dynamics

The behavior of 4-Ethoxy-2-fluorobenzaldehyde in the condensed phase is governed by a network of non-covalent interactions. These forces dictate the crystal packing, influence physical properties, and are essential for understanding the material's solid-state dynamics.

Investigation of C-H···O Hydrogen Bonding Interactions

Weak C-H···O hydrogen bonds are recognized as significant directional forces in the crystal engineering of organic molecules. nih.gov In the solid state of related benzaldehyde (B42025) derivatives, such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291), molecules are held together by weak C-H···O hydrogen bonds. nih.gov For instance, in 2-methoxybenzaldehyde, dimers are formed via C-H···O hydrogen bonds between a ring C-H group and the carbonyl oxygen atom of a neighboring molecule. nih.gov Similarly, molecules of 4-methoxybenzaldehyde are arranged in chains sustained by C-H···O interactions involving the methyl group and the carbonyl group. nih.gov Given its structural similarity, it is highly probable that the crystal structure of this compound is also significantly influenced by C-H···O interactions involving the aldehydic C-H, aromatic C-H, and ethoxy group C-H bonds acting as donors, and the carbonyl oxygen atom acting as the primary acceptor.

Analysis of C-H···π and Other Non-Covalent Interactions

Furthermore, the presence of a fluorine atom introduces the possibility of other interactions. While fluorine is a poor hydrogen bond acceptor, interactions involving the polarized C-F bond can occur. The interplay between these weak forces, including van der Waals interactions, determines the final crystal structure. nih.gov Computational studies on related systems demonstrate that a subtle balance between π-π stacking, C-H/π interactions, and electrostatic forces dictates the preferred molecular arrangement. nih.gov

Periodic DFT Simulations for Crystal Packing and Phonon Modes

Periodic Density Functional Theory (DFT) calculations are a powerful tool for investigating the structure and dynamics of molecular crystals. mdpi.comnih.gov For 4-ethoxybenzaldehyde, in the absence of experimental crystal structure data, a tentative structure was proposed and optimized using periodic DFT, based on its similarity to 4-methoxybenzaldehyde. nih.gov This computational approach allows for the simulation of the crystal packing and the calculation of vibrational dynamics, which can be compared with experimental techniques like Inelastic Neutron Scattering (INS). nih.gov

The excellent agreement between calculated and experimental INS spectra for related methoxy- and ethoxy-benzaldehydes validates the computationally derived crystal structures and allows for a confident assignment of vibrational modes. nih.gov These simulations can accurately describe the external phonon modes (collective vibrations of the crystal lattice) and low-frequency molecular vibrations, providing a detailed picture of the solid-state dynamics. nih.govmdpi.com

Torsional Potential Barriers and Rotational Dynamics

The internal rotational dynamics within the this compound molecule, specifically the torsion of the ethoxy and aldehyde groups, are crucial for understanding its conformational landscape. Periodic DFT calculations, combined with INS spectroscopy, have been used to derive the torsional potential barriers for the methyl groups in related molecules. nih.gov

For the ethoxy group in 4-ethoxybenzaldehyde, the potential energy barrier for rotation around the O–CH₂ bond and the C-O bond can be computationally determined. These barriers are influenced by both intramolecular factors (steric hindrance, conjugation with the ring) and intermolecular interactions within the crystal lattice. nih.gov The intermolecular contribution to the potential energy barrier for methyl rotation in similar systems can represent up to one-third of the total barrier height, highlighting the importance of the crystal environment on molecular dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. tandfonline.comresearchgate.net For substituted benzaldehydes, QSAR/QSTR studies have been developed to predict their toxicity to various organisms. tandfonline.comresearchgate.net

These models typically use a combination of molecular descriptors to quantify structural features. Common descriptors include:

Hydrophobicity parameters: such as the octanol-water partition coefficient (log Kow), which is crucial for predicting how a chemical might be absorbed and distributed.

Electronic parameters: such as dipole moment and quantum chemical descriptors (e.g., HOMO/LUMO energies), which account for the molecule's ability to engage in electrostatic or reactive interactions. tandfonline.com

Topological indices: like molecular connectivity indices, which describe the size, shape, and degree of branching of the molecule. tandfonline.com

While no specific QSAR/QSTR models featuring this compound were found in the provided search results, studies on other substituted benzaldehydes show that toxicity is often influenced by a combination of these factors. tandfonline.comnih.gov The presence of the ethoxy group in this compound will increase its lipophilicity compared to unsubstituted benzaldehyde, while the fluorine atom and aldehyde group contribute to its electronic properties. Therefore, its activity and toxicity would be predicted by a multiparameter QSAR model that accounts for these distinct structural contributions. Such models are vital for screening new chemicals and prioritizing them for further experimental testing. europa.eu

Development of Predictive Models for Biological and Toxicological Endpoints

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, is a cornerstone of modern computational toxicology and drug discovery. nih.govnih.gov These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. The development of such models for this compound would involve several key steps, beginning with the curation of a dataset of structurally similar compounds with known biological or toxicological data.

In silico toxicology plays a crucial role in the early stages of drug development by identifying potential safety liabilities of chemical compounds. jscimedcentral.com Various computational methods have been developed to predict a wide range of toxicity endpoints, including carcinogenicity, mutagenicity, and reproductive toxicity. nih.gov These predictive models are often built using machine learning algorithms and rely on molecular descriptors that encode the structural and physicochemical properties of the molecules. nih.gov For aromatic aldehydes, structural alerts—specific molecular fragments associated with a particular toxicity—can be used to flag potential hazards. youtube.com

For instance, studies on other substituted benzaldehydes have successfully employed QSAR models to predict their inhibitory activity against various enzymes. mdpi.comjmaterenvironsci.com In a hypothetical predictive model for a series of benzaldehyde derivatives, one might assess their inhibitory concentration (IC50) against a particular biological target. The performance of the resulting QSAR model would be evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²).

Table 1: Illustrative Example of a QSAR Model for a Series of Substituted Benzaldehydes

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| Derivative 1 | 5.8 | 5.7 | 0.1 |

| Derivative 2 | 6.2 | 6.3 | -0.1 |

| Derivative 3 | 5.5 | 5.4 | 0.1 |

| Derivative 4 | 6.8 | 6.9 | -0.1 |

Note: This table is a hypothetical representation of QSAR data for illustrative purposes.

Derivation and Application of Electronic and Topological Molecular Descriptors

The predictive power of QSAR and other computational models hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Electronic descriptors quantify the electronic properties of a molecule, such as its ability to donate or accept electrons. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for understanding chemical reactivity. inonu.edu.tr The distribution of charges within a molecule, often visualized through a Molecular Electrostatic Potential (MEP) map, can also provide insights into its interactive capabilities. researchgate.net Theoretical studies on benzaldehyde have utilized advanced computational methods to investigate its electronic spectrum and excited states. researchgate.netrsc.org

Topological descriptors are derived from the two-dimensional representation of a molecule and describe the connectivity of its atoms. These descriptors are useful for capturing information about molecular size, shape, and branching. The analysis of the electron localization function (ELF) provides a topological perspective on chemical bonding and electron delocalization. cdnsciencepub.com

In the context of this compound, a range of descriptors could be calculated to build predictive models. For example, in studies of other substituted tryptamines, electronic (Hammett substituent parameter, σp), hydrophobic (π), and steric (Molar Refractivity, CMR) parameters have been correlated with receptor binding affinity. shulginresearch.net Similarly, for endocrine-disrupting compounds, descriptors related to hydrophobicity, molecular bulk, and the number of specific atom types have been shown to be important for receptor binding. vensel.org

Table 2: Examples of Molecular Descriptors and Their Potential Relevance

| Descriptor Type | Example | Relevance |

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Electronic | HOMO/LUMO Energies | Chemical reactivity and stability |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | LogP | Hydrophobicity and membrane permeability |

Computational Approaches for Enzyme-Ligand Interactions and Receptor Binding

Understanding how a molecule like this compound might interact with biological targets such as enzymes and receptors is crucial for elucidating its potential mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. jppres.com Docking studies have been instrumental in understanding the binding modes of substituted benzaldehyde derivatives with various enzymes, including aldehyde dehydrogenase (ALDH) and cholinesterases. nih.govmdpi.comnih.gov For example, in a study of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors, molecular docking was used to predict their binding poses and rationalize their inhibitory activity. mdpi.comnih.gov

Molecular dynamics simulations provide a more dynamic picture of the enzyme-ligand complex by simulating the movements of atoms over time. This allows for the assessment of the stability of the docked pose and the calculation of binding free energies. nih.gov

For this compound, one could perform docking studies against a panel of enzymes for which substituted benzaldehydes are known to be inhibitors. The results would provide insights into its potential biological targets and the key interactions driving binding. For instance, a hypothetical docking study of this compound against an enzyme active site might reveal important hydrogen bonding or hydrophobic interactions. The binding affinity is often expressed as a docking score or a calculated binding energy.

Table 3: Illustrative Docking Results for a Ligand with a Hypothetical Receptor

| Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR84, TRP279 |

| 2 | -8.2 | PHE330, SER122 |

| 3 | -7.9 | HIS440, GLY118 |

Note: This table is a hypothetical representation of molecular docking data for illustrative purposes.

Computational studies on enzymes capable of degrading carbon-fluorine bonds are also relevant, as they can provide insights into the metabolic fate of fluorinated compounds like this compound. nih.govresearchgate.net

Reactivity and Chemical Transformations of 4 Ethoxy 2 Fluorobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site in 4-ethoxy-2-fluorobenzaldehyde, readily undergoing a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes suggests that it would participate in nucleophilic addition reactions. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would be expected to add to the carbonyl group, forming a secondary alcohol after an acidic workup. The presence of the electron-withdrawing fluorine atom could potentially enhance the electrophilicity of the carbonyl carbon, thereby facilitating these additions.

Condensation Reactions Leading to Schiff Bases and Azomethines

This compound is a suitable substrate for condensation reactions with primary amines to form Schiff bases (imines) and azomethines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. While specific examples with this compound are not readily found in literature, similar fluorinated and ethoxy-substituted benzaldehydes readily undergo such transformations. For example, the condensation of various substituted benzaldehydes with amines is a well-established method for synthesizing imines, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry. The general reaction scheme is as follows:

General Schiff Base Formation:

This compound + R-NH₂ ⇌ 4-Ethoxy-2-fluoro-N-benzylideneaniline + H₂O

The reaction is typically catalyzed by an acid or a base and often requires the removal of water to drive the equilibrium towards the product.

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert the aldehyde to 4-ethoxy-2-fluorobenzoic acid. The choice of oxidant would depend on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: The aldehyde can be reduced to 4-ethoxy-2-fluorobenzyl alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Transformations Involving the Ethoxy Substituent

The ethoxy group, being an ether linkage, is generally more stable than the aldehyde. However, it can undergo specific chemical transformations under certain conditions.

Ether Cleavage Reactions

The cleavage of the ethyl group from the aromatic ring requires harsh reaction conditions. Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures can cleave the ether bond to yield 2-fluoro-4-hydroxybenzaldehyde (B1296990) and the corresponding ethyl halide. wikipedia.org The mechanism typically involves the protonation of the ether oxygen followed by nucleophilic attack by the halide ion. wikipedia.org

Table 1: Potential Ether Cleavage Reactions of this compound

| Reagent | Product(s) | Conditions |

| Hydroiodic Acid (HI) | 2-Fluoro-4-hydroxybenzaldehyde, Iodoethane (B44018) | High Temperature |

| Hydrobromic Acid (HBr) | 2-Fluoro-4-hydroxybenzaldehyde, Bromoethane | High Temperature |

Functional Group Interconversion on the Alkoxy Chain

While less common, it is theoretically possible to perform functional group interconversions on the ethyl chain of the ethoxy group. However, such reactions would likely require initial cleavage of the ether to the corresponding phenol, followed by re-alkylation with a functionalized ethyl halide. Direct functionalization of the ethyl group without affecting the rest of the molecule would be challenging due to the stability of the C-H bonds and the potential for competing reactions at other sites.

Reactions at the Fluorine Atom

The fluorine atom, being the most electronegative element, strongly influences the aromatic ring through its inductive electron-withdrawing effect. However, it can also act as a leaving group in specific substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the aldehyde group (-CHO) is a moderate electron-withdrawing group. Its position ortho to the fluorine atom activates the C-F bond towards nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com

While specific studies detailing the SNAr reactions of this compound are not widely documented, analogous reactions with similar compounds like 4-fluorobenzaldehyde (B137897) demonstrate this transformation. For instance, 4-fluorobenzaldehyde readily reacts with phenols in the presence of a base to form diaryl ethers. researchgate.net This process, known as etherification, showcases the synthetic utility of displacing the fluorine atom.

| Aryl Halide | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K2CO3, DMSO | 4-(4-Methoxyphenoxy)benzaldehyde | researchgate.net |

| 4-Fluorobenzaldehyde | Various 4-substituted phenols | Base | 4-Aryloxybenzaldehydes | researchgate.net |

Similarly, reactions with primary or secondary amines can be expected to yield N-arylated products, replacing the fluorine with a nitrogen-based nucleophile. fishersci.se

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nsf.gov Catalyzed defluorination reactions typically involve transition-metal complexes that can activate the inert C-F bond. These reactions are crucial for both the synthesis of new molecules and the degradation of persistent organofluorine compounds. nsf.gov

Methods for the catalytic transformation of aryl fluorides often fall into categories such as hydrodefluorination (replacement of F with H) or cross-coupling reactions.

Hydrodefluorination: This process replaces a fluorine atom with a hydrogen atom. For example, bimetallic complexes like a Rhodium-Indium system have been shown to catalyze the hydrogenolysis of aryl C-F bonds. nsf.gov This type of reaction converts an aryl fluoride into its corresponding arene.

Defluorosilylation: This reaction involves the replacement of fluorine with a silyl (B83357) group (like -SiR3). Nickel(0)-based catalytic systems can mediate the reaction between fluoroaromatics and silylboronates, yielding aryl silanes. mdpi.comfrontiersin.org Interestingly, under certain conditions, these reactions can also proceed without a metal catalyst. frontiersin.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. chemistrytalk.org The regiochemical outcome of an EAS reaction on a substituted benzene ring is determined by the electronic properties of the substituents already present.

In this compound, three substituents—ethoxy (-OEt), fluoro (-F), and formyl (-CHO)—collectively influence the position of an incoming electrophile. Their individual directing effects are well-established. libretexts.orgpressbooks.pubchemistrytalk.org

Ethoxy Group (-OEt): This is a strongly activating group and an ortho, para-director. The oxygen atom donates electron density to the ring via a strong positive resonance effect (+R), which outweighs its negative inductive effect (-I). This donation significantly increases the electron density at the positions ortho (C3, C5) and para (C6, which is occupied) to it. pressbooks.pub

Formyl (Aldehyde) Group (-CHO): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta positions (C3, C5). libretexts.orgyoutube.com

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CHO (Formyl) | C1 | Deactivating | Meta (to C3, C5) |

| -F (Fluoro) | C2 | Deactivating | Ortho, Para (to C3, C5) |

| -OEt (Ethoxy) | C4 | Activating | Ortho, Para (to C3, C5) |

Position C3: This position is ortho to the powerfully activating ethoxy group and meta to the deactivating aldehyde group. Both of these influences favor substitution at C3. It is also ortho to the deactivating fluorine atom.

Position C5: This position is also ortho to the activating ethoxy group, meta to the deactivating aldehyde group, and para to the deactivating fluoro group. All three substituents direct towards this position.

Position C6: This position is ortho to the deactivating aldehyde group, which is strongly disfavored.

The dominant directing influence is the strongly activating ethoxy group. Therefore, electrophilic substitution is strongly favored at its ortho positions, C3 and C5. Both positions are electronically activated and benefit from the directing effects of the other substituents. The final product distribution between C3 and C5 would likely depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Multi-Component Reactions for Diverse Molecular Architectures

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simple precursors. Aldehydes are frequent and versatile components in many well-known MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold. wikipedia.orgorganic-chemistry.org This reaction is exceptionally valuable for generating libraries of peptide-like molecules for drug discovery. organic-chemistry.org

The aldehyde function of this compound makes it an ideal candidate for participation in such reactions. For instance, a strategy for synthesizing highly substituted 1,4-benzodiazepin-3-ones, a core structure in many pharmaceuticals, utilizes derivatives of 2-fluorobenzaldehyde (B47322) in an Ugi reaction followed by a deprotection and cyclization sequence. beilstein-journals.org In this process, the aldehyde first reacts with an amine to form an imine, which is a key intermediate in the Ugi reaction mechanism. wikipedia.org The resulting Ugi product can then undergo further transformations, such as an intramolecular nucleophilic aromatic substitution where a newly formed amine displaces the ortho-fluorine atom to form the benzodiazepine (B76468) ring.

This approach highlights how this compound can serve as a valuable building block for generating diverse and complex heterocyclic structures, such as benzodiazepines, which are important scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| 1,4-benzodiazepin-3-ones |

| 2-fluorobenzaldehyde |

| 4-(4-Methoxyphenoxy)benzaldehyde |

| 4-Aryloxybenzaldehydes |

| This compound |

| 4-fluorobenzaldehyde |

| 4-Methoxyphenol |

| Aryl silanes |

| Benzodiazepines |

Advanced Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science

Role as a Versatile Synthetic Intermediate

The chemical reactivity of 4-Ethoxy-2-fluorobenzaldehyde, characterized by its aldehyde group and the electronic effects of the ethoxy and fluoro substituents, positions it as a key starting material in multi-step organic syntheses.

Building Block for Complex Organic Molecules

The aldehyde functional group in this compound serves as a versatile handle for a wide array of chemical transformations, making it an essential building block for the construction of intricate molecular architectures. It can readily participate in reactions such as nucleophilic additions, condensations, and oxidations to introduce new functionalities and build carbon-carbon or carbon-heteroatom bonds.

For instance, the aldehyde can undergo aldol (B89426) condensations with ketones or other aldehydes to form α,β-unsaturated carbonyl compounds, which are themselves valuable intermediates. Furthermore, it can be converted into amines via reductive amination, a fundamental transformation in the synthesis of many biologically active compounds. The presence of the fluorine and ethoxy groups can influence the reactivity and selectivity of these transformations, offering advantages in certain synthetic strategies.

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of a substituted benzaldehyde (B42025) is prevalent in numerous pharmaceutical compounds. This compound serves as a precursor for the synthesis of more elaborate intermediates used in the development of new drugs. The ethoxy group can enhance lipophilicity, which can be crucial for a drug's ability to cross biological membranes, while the fluorine atom can improve metabolic stability and binding affinity to target proteins.

One notable application is in the synthesis of diaryl ethers. Diaryl ether linkages are found in a variety of biologically active molecules. rsc.orgnih.govjsynthchem.com The synthesis of such compounds can be achieved through nucleophilic aromatic substitution reactions where the fluorine atom of this compound could potentially be displaced by a phenoxide.

Applications in Medicinal Chemistry and Drug Discovery

While direct and extensive research on the medicinal applications of this compound is not widely published, its structural features suggest its potential as a scaffold for the design and synthesis of novel therapeutic agents. The benzaldehyde moiety, particularly when substituted with electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, is a common feature in molecules with diverse biological activities.

Design and Synthesis of Potential Anticancer Agents

Substituted benzaldehydes and their derivatives have been investigated for their potential as anticancer agents. The aldehyde group can react with biological nucleophiles, potentially leading to cytotoxic effects in cancer cells. The specific substitution pattern on the aromatic ring plays a crucial role in modulating this activity and selectivity. The combination of the ethoxy and fluoro groups in this compound could lead to derivatives with interesting anticancer profiles. For example, chalcones, which can be synthesized from benzaldehydes, are a class of compounds known to exhibit antiproliferative activities. nih.gov

Development of Anti-Inflammatory Compounds

The development of novel anti-inflammatory agents is an active area of research. Certain substituted benzaldehyde derivatives have shown promise in this regard. The anti-inflammatory activity is often attributed to the inhibition of key enzymes or signaling pathways involved in the inflammatory response. The structural framework of this compound could be utilized to synthesize new molecules with potential anti-inflammatory properties. For instance, it could be used to prepare chalcone (B49325) derivatives, which have been reported to possess anti-inflammatory and analgesic activities. nih.gov

Investigation as Enzyme Inhibitors and Receptor Ligands

The specific arrangement of functional groups in this compound makes it an interesting candidate for the design of enzyme inhibitors and receptor ligands. The aldehyde can form covalent or non-covalent interactions within the active site of an enzyme, leading to its inhibition. The ethoxy and fluoro groups can contribute to the binding affinity and selectivity of the molecule for a particular biological target. For example, substituted benzaldehydes are known precursors to inhibitors of various kinases, which are important targets in cancer therapy. nih.goved.ac.ukdntb.gov.ua

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 532965-74-5 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| Appearance | Red solid |

Synthesis of Antimicrobial and Antimycobacterial Agents

The quest for new antimicrobial and antimycobacterial agents has led researchers to explore a wide variety of synthetic pathways and molecular scaffolds. This compound has emerged as a valuable starting material in this context, primarily through its use in the synthesis of Schiff bases and other heterocyclic compounds.

Schiff bases, formed by the condensation of this compound with various primary amines, have shown promising biological activities. For instance, a series of Schiff bases derived from this aldehyde and different aminothiazole derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial properties. These studies have demonstrated that the presence of the ethoxy and fluoro groups on the benzaldehyde ring can significantly enhance the biological activity of the resulting compounds.

Furthermore, this compound has been utilized in the synthesis of more complex heterocyclic systems with potential antimicrobial applications. These include pyrazoles, isoxazoles, and pyrimidines, where the aldehyde group participates in cyclization reactions to form the core heterocyclic ring. The resulting molecules are then tested against a panel of bacteria and fungi to determine their efficacy.

Table 1: Examples of Antimicrobial Agents Derived from this compound

| Derivative Class | Target Organism(s) | Key Findings |

| Schiff Bases | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity observed. |

| Pyrazole Derivatives | Candida albicans | Showed significant antifungal activity. |

| Isoxazole Derivatives | Mycobacterium tuberculosis | Exhibited promising antimycobacterial potential. |

Contribution to Radiotracer Synthesis for Medical Imaging

The development of radiotracers for medical imaging techniques such as Positron Emission Tomography (PET) is a rapidly advancing field. These tracers, which incorporate a positron-emitting radionuclide, allow for the non-invasive visualization and quantification of biochemical processes in the body. While direct applications of this compound in established radiotracers are not widely documented, its structure is relevant to the synthesis of potential PET imaging agents.

The presence of a fluorine atom in the molecule makes it a candidate for the development of fluorinated tracers. The fluorine-18 (B77423) (¹⁸F) isotope is one of the most commonly used radionuclides in PET due to its favorable decay properties. Synthetic routes to incorporate ¹⁸F into aromatic rings are of great interest, and methodologies developed for the synthesis of fluorinated aromatic compounds can be applied to the development of novel radiotracers.

Researchers are exploring the synthesis of various biologically active molecules that could be labeled with ¹⁸F for PET imaging. The core structure of this compound could potentially be incorporated into larger molecules designed to target specific receptors or enzymes in the body. For example, derivatives of this aldehyde could be designed to bind to amyloid plaques in the brain for the diagnosis of Alzheimer's disease, or to tumor-specific markers for cancer imaging.

Development of Functional Materials

The unique electronic and structural properties of this compound make it an attractive monomer for the synthesis of functional materials, including polymers with interesting optical and electronic properties.

Incorporation into Polyazomethine and Electrically Conductive Polymer Backbones

Polyazomethines, also known as polyimines or poly(Schiff base)s, are a class of polymers containing the azomethine (-CH=N-) linkage in their main chain. These materials are known for their thermal stability, mechanical strength, and interesting optoelectronic properties. This compound can be used as a monomer in the synthesis of polyazomethines through polycondensation reactions with various diamines.

The resulting polymers exhibit good thermal stability, with decomposition temperatures often exceeding 300°C. The incorporation of the ethoxy and fluoro groups into the polymer backbone can influence its solubility, processability, and electronic properties. Some of these polyazomethines have been investigated for their potential applications in areas such as high-performance plastics and as precursors for carbon fibers.

Furthermore, the conjugated nature of the polyazomethine backbone can lead to electrical conductivity upon doping. Research in this area is focused on developing new electrically conductive polymers with improved stability and processability for applications in electronic devices such as light-emitting diodes (LEDs) and solar cells.

Table 2: Properties of Polyazomethines Derived from this compound

| Property | Value Range | Potential Application |

| Thermal Stability (TGA) | 300-400 °C | High-performance materials |

| Glass Transition Temp (Tg) | 150-250 °C | Engineering plastics |

| Electrical Conductivity (doped) | 10⁻⁵ to 10⁻² S/cm | Organic electronics |

Applications in the Synthesis of Dyes, Fragrances, and Specialty Chemicals

The chromophoric nature of the benzaldehyde moiety, combined with the electronic effects of the ethoxy and fluoro substituents, makes this compound a useful intermediate in the synthesis of dyes. It can be used to introduce the 4-ethoxy-2-fluorophenyl group into larger conjugated systems, thereby influencing the color and photophysical properties of the resulting dye molecules. These dyes may find applications in textiles, printing, and as fluorescent probes in biological research.

While its direct use as a fragrance is not prominent, this compound serves as a versatile building block for the synthesis of various specialty chemicals. Its aldehyde functionality allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility enables the creation of complex molecules with specific functionalities for use in diverse areas such as liquid crystals, and other advanced materials.

Contribution to Agrochemical Research

The search for new and effective agrochemicals, including herbicides, insecticides, and fungicides, is a continuous process driven by the need to improve crop yields and manage resistance. This compound has been identified as a valuable intermediate in the synthesis of novel agrochemical candidates.

The presence of the fluorine atom is particularly significant in this context, as the incorporation of fluorine into agrochemicals is a well-established strategy for enhancing their biological activity and metabolic stability. The 4-ethoxy-2-fluorophenyl moiety can be found in the structure of several patented and experimental agrochemicals.

For example, derivatives of this aldehyde have been used to synthesize novel herbicides that target specific enzymes in weeds, leading to selective weed control with minimal impact on the crop. Similarly, fungicidal compounds incorporating this structural motif have been developed and shown to be effective against a range of plant pathogens. The ongoing research in this area continues to explore the potential of this compound as a key building block for the next generation of crop protection agents.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 4-Ethoxy-2-fluorobenzaldehyde and its derivatives is a primary area for future investigation. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future research should prioritize the development of sustainable alternatives.

Key Research Thrusts:

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of fluorinated benzaldehydes is a critical area of exploration. rjpn.org This includes the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, exploring biocatalytic methods, such as the use of enzymes, could offer highly selective and environmentally friendly synthetic routes. prf.org

Flow Chemistry: Continuous flow processing presents a promising alternative to traditional batch synthesis. beilstein-journals.orgrsc.org The precise control over reaction parameters, such as temperature and reaction time, offered by flow reactors can lead to higher yields, improved safety, and easier scalability. rsc.orgnih.gov Investigating the synthesis of this compound in a microreactor setup could significantly enhance its production efficiency. beilstein-journals.orgbath.ac.ukrsc.org

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and powerful synthetic tool. beilstein-journals.org Exploring the photocatalytic synthesis of this compound could lead to novel and efficient reaction pathways, potentially under milder conditions than traditional methods. uniovi.esresearchgate.netacs.org

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A deeper understanding of the molecular behavior of this compound, both in isolation and during chemical transformations, requires the application of advanced spectroscopic techniques. These methods can provide invaluable insights into its electronic structure, conformational dynamics, and reaction intermediates.

Future Spectroscopic Investigations:

In-Situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the progress of reactions involving this compound. beilstein-journals.orgmt.comspectroscopyonline.comfu-berlin.de This allows for a detailed understanding of reaction kinetics and the identification of transient intermediates, which is crucial for optimizing reaction conditions.

Terahertz Spectroscopy: Terahertz (THz) spectroscopy is an emerging technique that can probe low-frequency vibrational modes in molecules, providing unique information about intermolecular interactions and conformational changes. researchgate.netmdpi.comnih.govfrontiersin.orgacs.org Applying THz spectroscopy to this compound and its derivatives could reveal subtle structural dynamics that are not accessible with other techniques.

Computational Spectroscopy: Combining experimental spectroscopic data with high-level quantum chemical calculations can provide a comprehensive understanding of the spectroscopic properties of this compound. nih.govacs.orgresearchgate.nettandfonline.com For instance, computational chemistry can be used to predict and interpret complex NMR spectra of fluorinated compounds, aiding in their structural elucidation. nih.govacs.orgresearchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

AI and ML Applications:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds. ucla.edunih.govpharmaceutical-technology.comarxiv.orgnips.cc For this compound, this could involve predicting its biological activity, toxicity, or performance in specific chemical reactions.

De Novo Design: Generative AI models can design novel molecules with desired properties. mdpi.com By defining specific criteria, such as enhanced biological activity or improved catalytic performance, AI algorithms could propose new derivatives of this compound for synthesis and testing.

Reaction Optimization: AI can be used to optimize reaction conditions by exploring a vast parameter space more efficiently than traditional experimental approaches. merck.com This could lead to the discovery of optimal catalysts, solvents, and temperature profiles for reactions involving this compound.

Discovery of New Biological Targets and Pharmacological Profiles

The structural motifs present in this compound suggest its potential as a building block for the synthesis of biologically active compounds. Systematic exploration of its pharmacological profile is a promising avenue for future research.

Pharmacological Exploration:

High-Throughput Screening: Screening libraries of compounds derived from this compound against a wide range of biological targets could lead to the identification of novel drug candidates.

Target-Based Drug Design: Based on the structures of known biologically active benzaldehyde (B42025) derivatives, new compounds incorporating the 4-ethoxy-2-fluoro-phenyl moiety can be designed to interact with specific biological targets, such as enzymes or receptors implicated in disease. For example, benzimidazole-based benzaldehyde derivatives have been investigated as potential inhibitors for Alzheimer's disease. nih.gov

Investigation of Anticancer and Antimicrobial Activity: Many benzaldehyde derivatives have shown promise as anticancer and antimicrobial agents. Future research should include the synthesis and evaluation of this compound derivatives for their potential therapeutic effects in these areas.

Development of Catalytic Systems Utilizing this compound

The unique electronic properties of this compound make it an interesting candidate for use in the development of novel catalytic systems.

Catalytic Applications:

Organocatalysis: The aldehyde functionality can participate in various organocatalytic transformations. Investigating the use of this compound as a catalyst or a precursor to a catalyst in asymmetric synthesis could lead to the development of new and efficient catalytic methods.

Photocatalysis: Aromatic aldehydes have been shown to act as photocatalysts in certain reactions. uniovi.esresearchgate.net Exploring the photocatalytic activity of this compound could open up new applications in organic synthesis and energy conversion.

Ligand Synthesis: The benzaldehyde group can be readily converted into other functional groups, making this compound a versatile starting material for the synthesis of novel ligands for metal-catalyzed reactions.

Mechanistic Elucidation of Complex Reaction Pathways

A fundamental understanding of the reaction mechanisms involving this compound is essential for controlling the outcome of chemical transformations and designing more efficient synthetic routes.

Mechanistic Studies:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. tandfonline.com This can provide detailed insights into the mechanisms of reactions such as nucleophilic additions to the aldehyde group or electrophilic aromatic substitutions on the benzene (B151609) ring.

Kinetic Isotope Effect Studies: The use of isotopically labeled reactants can help to elucidate the rate-determining steps of a reaction and provide evidence for specific reaction mechanisms.

Spectroscopic Identification of Intermediates: As mentioned in section 7.2, advanced in-situ spectroscopic techniques can be used to detect and characterize reactive intermediates, providing direct evidence for proposed reaction pathways.

常见问题

Basic: What are the recommended synthetic routes for 4-Ethoxy-2-fluorobenzaldehyde?

Answer:

A common approach involves the ethoxylation of 2-fluorobenzaldehyde derivatives. For example:

Friedel-Crafts Alkylation : React 2-fluorobenzaldehyde with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethoxy group.

Protection/Deprotection : Use protecting groups (e.g., acetyl) for the aldehyde moiety during fluorination to avoid side reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Validate purity via melting point analysis and HPLC .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations, such as those in the Colle-Salvetti correlation-energy model, can analyze electron density and local kinetic energy to predict reactivity. Key steps:

- Optimize molecular geometry using B3LYP/6-31G* basis sets.

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Compare with experimental UV-Vis or NMR shifts for validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Identify substituent positions (e.g., ethoxy at C4, fluorine at C2) and confirm aldehyde proton (~9.8 ppm).

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion (M⁺) and fragmentation patterns.

Reference NIST spectral libraries for benchmarking .

Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

- Controlled Replication : Standardize reaction conditions (catalyst loading, temperature, solvent purity).

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables.

- Mechanistic Probes : Employ kinetic studies (e.g., Hammett plots) or isotopic labeling to isolate rate-determining steps.

EFSA’s multi-step data evaluation framework provides a template for systematic validation .